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Compound of Interest

Compound Name: 1-(2,4,5-Trichlorophenyl)ethanol

Cat. No.: B077557 Get Quote

An In-depth Technical Guide to 1-(2,4,5-
Trichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 1-(2,4,5-Trichlorophenyl)ethanol. It includes a summary of its characteristics, a

plausible experimental protocol for its synthesis, and a discussion of its potential biological

activities based on related compounds. This document is intended to serve as a foundational

resource for researchers and professionals in the fields of chemistry and drug development.

Core Properties
1-(2,4,5-Trichlorophenyl)ethanol, with the CAS number 14299-54-8, is a chlorinated aromatic

alcohol.[1][2] Its structure consists of an ethanol backbone substituted with a 2,4,5-

trichlorophenyl group.

Physical and Chemical Data
The available quantitative data for 1-(2,4,5-Trichlorophenyl)ethanol is summarized in the

tables below. It is important to note that many of the listed physical properties are predicted

values from computational models and await experimental verification.[3]

Table 1: General and Physical Properties
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Property Value Source

Molecular Formula C₈H₇Cl₃O [1]

Molecular Weight 225.50 g/mol [1][2]

Appearance Neat (Assumed) [1]

Normal Melting Point (Tfus) 379.48 K / 106.33 °C Joback Method (Calculated)[3]

Normal Boiling Point (Tboil) 628.09 K / 354.94 °C Joback Method (Calculated)[3]

LogP (Octanol/Water Partition

Coefficient)
3.700

Crippen Method (Calculated)

[3]

Water Solubility (log10WS) -4.05 mol/L
Crippen Method (Calculated)

[3]

Table 2: Thermodynamic and Calculated Properties
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Property Value Unit Source

Enthalpy of Fusion

(ΔfusH°)
22.51 kJ/mol

Joback Method

(Calculated)[3]

Enthalpy of

Vaporization (ΔvapH°)
67.11 kJ/mol

Joback Method

(Calculated)[3]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-75.05 kJ/mol
Joback Method

(Calculated)[3]

Enthalpy of Formation

at Standard

Conditions (ΔfH°gas)

-211.06 kJ/mol
Joback Method

(Calculated)[3]

Critical Temperature

(Tc)
846.04 K

Joback Method

(Calculated)[3]

Critical Pressure (Pc) 3415.86 kPa
Joback Method

(Calculated)[3]

Critical Volume (Vc) 0.535 m³/kmol
Joback Method

(Calculated)[3]

McGowan's

Characteristic Volume

(McVol)

142.410 ml/mol
McGowan Method

(Calculated)[3]

Spectral Data (Predicted)
While experimental spectra for 1-(2,4,5-Trichlorophenyl)ethanol are not readily available in

the searched literature, the following are predictions based on the general characteristics of

aromatic alcohols.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methine proton adjacent to the hydroxyl group, the hydroxyl proton itself, and

the methyl protons. The aromatic protons would likely appear as complex multiplets in the

downfield region (δ 7.0-8.0 ppm). The methine proton (CH-OH) would be a quartet (split by

the methyl group) at approximately δ 4.8-5.2 ppm. The methyl protons (CH₃) would appear
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as a doublet (split by the methine proton) in the upfield region (δ 1.4-1.6 ppm). The hydroxyl

proton signal is typically a broad singlet and its chemical shift can vary (δ 2.0-5.0 ppm).

¹³C NMR: The carbon NMR spectrum would show signals for the two aromatic carbons

bonded to chlorine, the four other aromatic carbons, the carbon bearing the hydroxyl group

(C-OH), and the methyl carbon (CH₃). The aromatic carbons would resonate in the δ 120-

140 ppm range, with those bonded to chlorine being further downfield. The C-OH carbon

would be expected around δ 65-75 ppm, and the methyl carbon would be in the upfield

region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H

stretching band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic

ring and the alkyl group would appear just below 3000 cm⁻¹. The C-O stretching vibration

would be visible in the 1000-1200 cm⁻¹ region. Characteristic C-Cl stretching absorptions

would be found in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z

224 (for the ³⁵Cl isotopes) and isotopic peaks corresponding to the presence of three

chlorine atoms (M+2, M+4, M+6). Common fragmentation patterns would include the loss of

a methyl group (M-15) and the loss of water (M-18). Alpha-cleavage between the carbinol

carbon and the phenyl ring could also be a significant fragmentation pathway.

Experimental Protocols
Proposed Synthesis of 1-(2,4,5-Trichlorophenyl)ethanol
The following is a proposed experimental protocol for the synthesis of 1-(2,4,5-
Trichlorophenyl)ethanol, adapted from a method for a structurally similar compound. This

protocol is for informational purposes and should be adapted and optimized under appropriate

laboratory safety conditions.

Reaction: Reduction of 2',4',5'-Trichloroacetophenone

Materials:

2',4',5'-Trichloroacetophenone

Sodium borohydride (NaBH₄)
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Methanol (MeOH)

Dichloromethane (CH₂Cl₂)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4',5'-

trichloroacetophenone in methanol.

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride in small

portions to the stirred solution.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is consumed.

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the

effervescence ceases.

Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add

dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer

with dichloromethane (3x).

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution and brine.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane-ethyl acetate gradient to yield pure 1-(2,4,5-Trichlorophenyl)ethanol.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be

worn at all times. Sodium borohydride is a reactive substance and should be handled with care.

Biological Activity and Metabolism
Potential Biological Activity
While direct studies on the biological activity of 1-(2,4,5-Trichlorophenyl)ethanol are limited in

the public domain, the 2,4,5-trichlorophenyl moiety is present in several compounds with

known biological effects. For instance, N-(2,4,5-trichlorophenyl)-sulfonamide derivatives have

shown fungicidal activity against Botrytis cinerea. This suggests that 1-(2,4,5-
Trichlorophenyl)ethanol could be investigated for potential antifungal or pesticidal properties.

Proposed Metabolic Pathway
The metabolism of 1-(2,4,5-Trichlorophenyl)ethanol has not been explicitly studied. However,

research on the metabolism of the structurally related herbicide 2-(2,4,5-

trichlorophenoxy)ethanol in sheep provides insights into a plausible metabolic fate.[4] By

analogy, 1-(2,4,5-Trichlorophenyl)ethanol could undergo oxidation to the corresponding

aldehyde and then to the carboxylic acid. Conjugation reactions, such as glucuronidation or

sulfation of the hydroxyl group, are also likely metabolic pathways to facilitate excretion.

Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and

characterization of 1-(2,4,5-Trichlorophenyl)ethanol.

Start: 2',4',5'-Trichloroacetophenone Reduction
(e.g., NaBH4 in Methanol)

Aqueous Workup
& Extraction

Purification
(Column Chromatography) 1-(2,4,5-Trichlorophenyl)ethanol Characterization

(NMR, IR, MS)

Click to download full resolution via product page
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Caption: Synthesis and Characterization Workflow.

Proposed Metabolic Pathway
The diagram below outlines a hypothetical metabolic pathway for 1-(2,4,5-
Trichlorophenyl)ethanol based on the metabolism of similar compounds.
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Caption: Hypothetical Metabolic Pathway.

Safety Information
According to available safety data sheets, 1-(2,4,5-Trichlorophenyl)ethanol is classified as

causing skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious

eye irritation (H319).[2] It is recommended to wear protective gloves, and in case of eye

contact, to rinse cautiously with water for several minutes, removing contact lenses if present

and easy to do, and continuing to rinse.[2] Standard laboratory safety procedures should be

followed when handling this compound, including the use of personal protective equipment and

working in a well-ventilated area.[2]

Disclaimer: This document is intended for informational purposes only and does not constitute

professional advice. All laboratory work should be conducted by qualified individuals in

accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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